molecular formula C15H19NO7S B15292969 4-Benzyl 3-(tert-butyl) (R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide

4-Benzyl 3-(tert-butyl) (R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide

Cat. No.: B15292969
M. Wt: 357.4 g/mol
InChI Key: VUNBZHYPHYZUEV-GFCCVEGCSA-N
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Description

4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines These compounds are known for their unique structural features, which include a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

The synthesis of 4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide typically involves multiple steps. One common method includes the alkylation of an intermediate compound with tert-butyl bromoacetate . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or benzyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxathiazolidine ring can interact with enzymes, altering their activity. The tert-butyl and benzyl groups may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved often include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide include:

The uniqueness of 4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO7S

Molecular Weight

357.4 g/mol

IUPAC Name

4-O-benzyl 3-O-tert-butyl (4R)-2,2-dioxooxathiazolidine-3,4-dicarboxylate

InChI

InChI=1S/C15H19NO7S/c1-15(2,3)23-14(18)16-12(10-22-24(16,19)20)13(17)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1

InChI Key

VUNBZHYPHYZUEV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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